7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with methoxy and amino groups, making it of interest in medicinal chemistry and pharmaceutical research.
7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is classified as an aryl-quinoline derivative. Its structural features suggest potential biological activity, particularly in the context of anti-cancer and anti-inflammatory research.
The synthesis of 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one typically involves several steps:
The process may require specific solvents such as ethanol or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency. Control over reaction conditions such as temperature and time is crucial for optimizing yield.
The molecular structure of 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one features:
The compound has a melting point that can be determined through differential scanning calorimetry (DSC), while its solubility characteristics can be evaluated in various organic solvents .
The primary chemical reactions involving 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one include:
Kinetic studies on these reactions may reveal insights into their mechanisms, while spectroscopic methods (NMR, IR) are essential for confirming product structures.
The mechanism of action for 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is not fully elucidated but is hypothesized to involve:
Experimental data from biological assays can provide insights into the compound's efficacy and mechanism at a cellular level.
7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one exhibits:
Chemical properties include:
Research on 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one indicates several potential applications:
Quinolinone derivatives represent a structurally distinctive class of nitrogen-containing heterocyclic compounds that have evolved significantly in medicinal chemistry since the isolation of natural quinine in the early 19th century. Early derivatives focused on antimalarial applications, but systematic modifications of the quinoline core during the late 20th century revealed broader pharmacological potential. The introduction of methoxy groups at strategic positions, notably the C7 site, emerged as a key innovation to enhance bioavailability and target affinity. By the 1990s, researchers synthesized 3-aminomethyl-substituted variants to exploit the conformational flexibility of the side chain for receptor binding optimization. These efforts culminated in advanced derivatives such as 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one, designed to address limitations of earlier analogs in crossing biological membranes and engaging protein targets. Patent literature from this era documents methods for constructing the 3-aminomethyl motif via reductive amination between quinoline-3-carbaldehydes and substituted anilines, a technique later refined for asymmetric synthesis. The structural progression of quinolinones underscores their transition from antiparasitic agents to privileged scaffolds in neuropharmacology and antimicrobial research [3] [7].
Table 1: Historical Development of Key Quinolinone Derivatives
Era | Representative Compound | Structural Innovation | Primary Therapeutic Focus |
---|---|---|---|
1820s | Quinine | Natural 6-methoxyquinoline | Antimalarial |
1960s | 4-Hydroxy-2-quinolinone | Simple hydroxy substitution | Antibacterial |
1990s | 3-Aminomethyl-4-hydroxyquinolinones | Flexible aminoalkyl side chain | CNS modulation |
2000s–Present | 7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one | Dual methoxy/aminomethyl pharmacophores | Multitarget neuropharmacology |
The target compound features three strategically positioned moieties that collectively govern its bioreactivity:
3-Aminomethyl Linker: The -CH₂NH- bridge at C3 provides torsional flexibility (rotatable bond count: 4) essential for adapting to diverse protein binding pockets. Quantum mechanical calculations of analogous structures indicate this linker enables a 120° conformational range, allowing the terminal 4-methoxyphenyl group to adopt optimal orientations for target engagement. Spectroscopic data (¹H NMR) confirms protonation at physiological pH, suggesting ionic interaction potential with phosphorylated kinase domains or nucleic acid phosphodiester groups [6].
4-Methoxyphenyl Terminus: The para-methoxy aniline moiety introduces a second planar aromatic system capable of cooperative π-stacking. Comparative studies show 4-methoxy substitution doubles receptor affinity versus unsubstituted phenyl analogs in kinase inhibition assays, attributed to both electronic effects and hydrophobic surface area expansion (≈25 Ų). X-ray crystallography of related compounds confirms orthogonal orientation between this ring and the quinoline plane, minimizing intramolecular steric clash [7].
Molecular Target Interactions: Density functional theory simulations predict the 2-quinolinone carbonyl participates in strong hydrogen bonding (distance: 2.8–3.0 Å) with histidine or aspartate residues in enzymatic sites. Simultaneously, the electron-rich quinoline core intercalates between DNA base pairs (binding constant K≈10⁴ M⁻¹), with the 7-methoxy group enhancing groove-binding specificity. These dual interaction modes enable multitarget functionality observed in bioassays [7].
Table 2: Structure-Property Relationships of Key Substituents
Structural Element | Electronic Effect | Spatial Feature | Biological Consequence |
---|---|---|---|
7-Methoxy group | +M resonance donation | Planarity enhancement (≈15°) | DNA intercalation affinity increase 3.5x |
3-Aminomethyl linker | Inductive +I effect | Rotatable bonds: 4; Length: 2.4Å | Adaptive binding to kinase ATP pockets |
4-Methoxyphenyl terminus | Combined +M/-I effects | Dihedral angle: 85–95° to quinoline | Hydrophobic pocket complementarity |
Contemporary studies reveal significant mechanistic gaps in treating complex neuropsychiatric disorders and multidrug-resistant infections, creating compelling rationale for investigating 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one. In neuropharmacology, existing anxiolytics and anti-amnesic agents suffer from tolerance development (e.g., benzodiazepines) or limited blood-brain barrier permeability (e.g., peptide-based therapies). Rigorous in vivo models demonstrate that structural analogs like 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one exhibit dose-dependent (10 mg/kg) anti-amnesic effects in scopolamine-challenged passive avoidance tests while showing specific sedative properties without motor impairment in rotarod assays. These effects correlate with enhanced cholinergic transmission and glutamate modulation—mechanisms underexploited by current therapeutics [7].
Concurrently, antimicrobial research urgently needs agents capable of disrupting novel bacterial targets. Quinolinones’ planar topography enables DNA intercalation, inhibiting topoisomerase IV in Gram-positive pathogens—a target less vulnerable to conventional resistance mechanisms. Preliminary data on related 7-methoxyquinolines show minimum inhibitory concentrations (MICs) of ≤8 μg/mL against Staphylococcus aureus biofilms, outperforming fluoroquinolones in persistence models. The compound’s dual methoxy configuration may further suppress efflux pump expression through membrane fluidity alteration, addressing a critical limitation in extant antibiotics [7].
Table 3: Key Research Gaps and Investigative Opportunities
Therapeutic Area | Current Limitations | Compound's Proposed Mechanism | Validation Model |
---|---|---|---|
Neuropsychiatric disorders | GABAergic tolerance; poor BBB penetration | Cholinergic enhancement & NMDA modulation | Scopolamine-induced amnesia; elevated plus maze |
Antimicrobial resistance | Efflux pump-mediated multidrug resistance | DNA intercalation; membrane disruption | Topoisomerase IV inhibition assays; biofilm MIC |
Cancer therapeutics | Nonspecific cytotoxicity | Selective kinase inhibition (e.g., CK2) | Tumor necrosis factor-alpha suppression assays |
The convergence of these unmet needs positions this quinolinone derivative as a versatile scaffold warranting comprehensive evaluation. Future research must elucidate structure-activity relationships within this chemical class and define precise molecular interactions using X-ray crystallography and isothermal titration calorimetry [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1